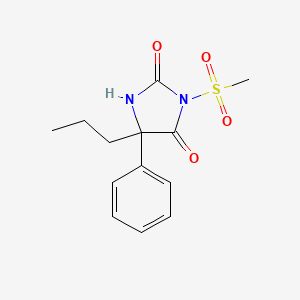
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- is a chemical compound belonging to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinedione ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the reaction of the imidazolidinedione intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the phenyl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- can be compared with other imidazolidinedione derivatives, such as:
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-: This derivative has a methyl group at the 5-position instead of the phenyl and propyl groups, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
824392-39-4 |
|---|---|
Formule moléculaire |
C13H16N2O4S |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
3-methylsulfonyl-5-phenyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O4S/c1-3-9-13(10-7-5-4-6-8-10)11(16)15(12(17)14-13)20(2,18)19/h4-8H,3,9H2,1-2H3,(H,14,17) |
Clé InChI |
CVNDGGOUNOLEJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


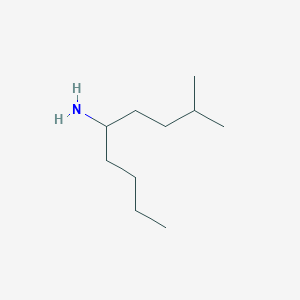
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

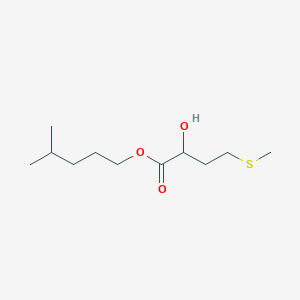
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
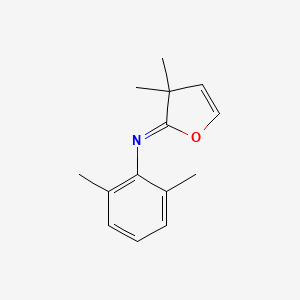
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
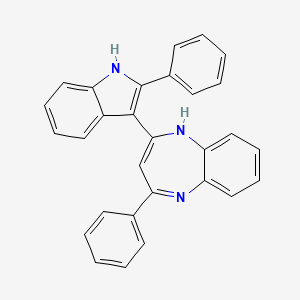

![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
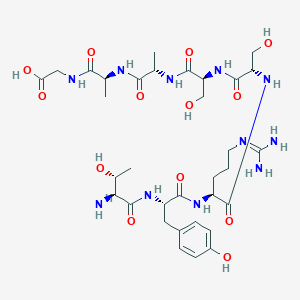
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)

